2-(Aminomethyl)-6-chlorobenzo[b]thiophen-3-ol
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Overview
Description
2-(Aminomethyl)-6-chlorobenzo[b]thiophen-3-ol is a heterocyclic compound that contains a thiophene ring fused with a benzene ring, along with an aminomethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-6-chlorobenzo[b]thiophen-3-ol can be achieved through various synthetic routes. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often involves the use of catalytic processes to enhance yield and selectivity. The use of homogeneous or heterogeneous catalysts can significantly improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-6-chlorobenzo[b]thiophen-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while substitution of the chlorine atom can result in various substituted derivatives .
Scientific Research Applications
2-(Aminomethyl)-6-chlorobenzo[b]thiophen-3-ol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-6-chlorobenzo[b]thiophen-3-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives such as 2-aminothiophene, 2-butylthiophene, and 2-octylthiophene .
Uniqueness
What sets 2-(Aminomethyl)-6-chlorobenzo[b]thiophen-3-ol apart from other similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H8ClNOS |
---|---|
Molecular Weight |
213.68 g/mol |
IUPAC Name |
2-(aminomethyl)-6-chloro-1-benzothiophen-3-ol |
InChI |
InChI=1S/C9H8ClNOS/c10-5-1-2-6-7(3-5)13-8(4-11)9(6)12/h1-3,12H,4,11H2 |
InChI Key |
AVKDYUAPYPKHJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=C2O)CN |
Origin of Product |
United States |
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